1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxypropyl group: This step might involve nucleophilic substitution reactions.
Attachment of the piperidinylphenyl group: This can be done through amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxypropyl)-3-((4-(morpholin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
- 1-(3-Methoxypropyl)-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
Uniqueness
1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing its properties with similar compounds can help in understanding its distinct characteristics.
Properties
IUPAC Name |
1-(3-methoxypropyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-13-5-12-22-18(23)14-17(19(22)24)20-15-6-8-16(9-7-15)21-10-3-2-4-11-21/h6-9,17,20H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCADFRGXQRGMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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